molecular formula C26H43NO5 B1258323 N-(3alpha,12alpha-Dihydroxy-24-oxocholane-24-yl)glycine

N-(3alpha,12alpha-Dihydroxy-24-oxocholane-24-yl)glycine

Cat. No. B1258323
M. Wt: 449.6 g/mol
InChI Key: WVULKSPCQVQLCU-XMPMLJJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A bile salt formed in the liver by conjugation of deoxycholate with glycine, usually as the sodium salt. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as a cholagogue and choleretic.

Scientific Research Applications

Bile Acid Studies

  • Bile Salts in Germ-Free Animals : Research by Haslewood (1971) identified bile salts in germ-free domestic fowl and pigs, including compounds similar in structure to N-(3α,12α-Dihydroxy-24-oxocholane-24-yl)glycine, suggesting a role in primary bile acid synthesis in animals Haslewood, 1971.

Chemical Synthesis Studies

  • Synthesis of Bile Acid Derivatives : Ogawa et al. (2010) synthesized derivatives of bile acids, including N-acylamidated conjugates with glycine, highlighting the potential for creating targeted molecular tracers for research Ogawa et al., 2010.

Neurosteroid Biosynthesis

  • Neurosteroid Allopregnanolone Biosynthesis : Venard et al. (2008) discussed the regulation of neurosteroid biosynthesis in the rat spinal cord, indicating a role for glycine in this process. This suggests a potential relationship with compounds structurally similar to N-(3α,12α-Dihydroxy-24-oxocholane-24-yl)glycine in neurobiology Venard et al., 2008.

Solubility and Dissolution Enhancement

  • Enhancing Drug Solubility and Dissolution : Tripathi et al. (1991) examined the effect of cholic acid conjugates on the solubility and dissolution of certain drugs, suggesting a potential application for similar bile acid derivatives in pharmaceutical formulations Tripathi et al., 1991.

Cholesterol Metabolism

  • Hypocholesterolemic Effects in Hamsters : Kim et al. (2001) studied bile acid sulfonate analogs in hamsters, noting their impact on cholesterol levels. This indicates the relevance of similar bile acid derivatives in cholesterol metabolism research Kim et al., 2001.

Coenzyme A Ester Synthesis

  • Synthesis for Bile Acid Biosynthesis Study : Kurosawa et al. (2001) synthesized CoA esters of bile acids, including derivatives similar to N-(3α,12α-Dihydroxy-24-oxocholane-24-yl)glycine, for studying bile acid biosynthesis Kurosawa et al., 2001.

Protein Synthesis and Metabolism

  • Protein Synthesis in Myxedema and Healthy Volunteers : Crispell et al. (1956) conducted studies on protein synthesis using glycine derivatives, which could be relevant to the metabolism of similar compounds Crispell et al., 1956.

Metabolism in Guinea Pigs

  • Metabolism of Nor-cholestanolic Acids : Kihira and Mosbach (1978) investigated the metabolism of certain bile acids in guinea pigs, providing insights into the metabolic pathways of related compounds Kihira & Mosbach, 1978.

Glycine Metabolism and Nutrition

  • Implications for Nutrition and Health : Wang et al. (2013) discussed glycine metabolism, emphasizing its importance in various physiological processes, which may be extrapolated to similar amino acid derivatives Wang et al., 2013.

properties

Product Name

N-(3alpha,12alpha-Dihydroxy-24-oxocholane-24-yl)glycine

Molecular Formula

C26H43NO5

Molecular Weight

449.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16?,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1

InChI Key

WVULKSPCQVQLCU-XMPMLJJQSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Pictograms

Irritant

synonyms

Acid, Glycodeoxycholic
Deoxycholate, Glycine
Deoxycholylglycine
Glycine Deoxycholate
Glycodeoxycholate
Glycodeoxycholic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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